N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound with a unique structure that combines a benzodioxine ring with a phenylpropylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the condensation of 1-phenylpropylideneamine with 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide: shares structural similarities with other benzodioxine derivatives and phenylpropylideneamino compounds.
Uniqueness
- The unique combination of the benzodioxine ring and phenylpropylideneamino group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-14(13-8-4-3-5-9-13)19-20-18(21)17-12-22-15-10-6-7-11-16(15)23-17/h3-11,17H,2,12H2,1H3,(H,20,21)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTQRXVIUCKBBP-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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